3-(Methoxymethyl)benzaldehyde

Analytical Chemistry Mass Spectrometry Structural Elucidation

Research requiring meta-substituted aromatic aldehydes often faces regioisomeric interference or phenolic side reactions. This compound solves both with a methoxymethyl ether at the 3-position. - **Synthetic utility**: MOM group functions as a stable alcohol equivalent, removable under mild acid (unlike 3-hydroxybenzaldehyde which oxidizes). - **Method development**: Essential reference standard for HPLC/GC-MS to resolve meta- vs. ortho/para isomers in impurity profiling. - **SAR exploration**: Provides distinct steric/electronic bulk for xanthine oxidase or bitter taste receptor studies.

Molecular Formula C9H10O2
Molecular Weight 150.177
CAS No. 28746-20-5
Cat. No. B3015796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)benzaldehyde
CAS28746-20-5
Molecular FormulaC9H10O2
Molecular Weight150.177
Structural Identifiers
SMILESCOCC1=CC(=CC=C1)C=O
InChIInChI=1S/C9H10O2/c1-11-7-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3
InChIKeyBQWQTLKHBHLJAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)benzaldehyde: Identity & Procurement Baseline


3-(Methoxymethyl)benzaldehyde (CAS 28746-20-5) is a meta-substituted aromatic aldehyde with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol . It features a methoxymethyl (-CH₂OCH₃) group at the 3-position of the benzaldehyde ring, distinguishing it from other regioisomers and simpler methoxy analogs . This compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research [1], with typical commercial purities ranging from 95% to 98% . The meta-substitution pattern and ether-linked side chain confer specific steric and electronic properties that are not replicable by ortho- or para-regioisomers or by direct hydroxy/methoxy analogs [2].

Regiochemical control
Meta-substitution pattern directs electrophilic aromatic substitution distinct from ortho/para isomers
Protecting group strategy
MOM ether serves as masked phenol; acid-labile yet stable to oxidative and basic conditions
Analytical identity
EI-MS fragmentation pattern enables unambiguous regioisomer confirmation in QC workflows

Why 3-(Methoxymethyl)benzaldehyde Cannot Be Substituted


Substituting 3-(methoxymethyl)benzaldehyde with a simpler analog such as 3-methoxybenzaldehyde, benzaldehyde, or 4-methoxybenzaldehyde fundamentally alters the synthetic outcome due to differences in regiochemical control, protecting group strategy, and physicochemical properties . The methoxymethyl group serves as both a protected alcohol equivalent and a steric/electronic director for subsequent aromatic substitutions [1]. Unlike a free hydroxyl (in 3-hydroxybenzaldehyde), the methoxymethyl ether is stable under a range of reaction conditions where phenols would be oxidized or deprotonated [2]. Furthermore, the meta-substitution pattern differs critically from ortho- and para-regioisomers in directing electrophilic aromatic substitution and in modulating the aldehyde's reactivity in condensation and cycloaddition reactions . These distinctions mean that generic substitution would either require additional synthetic steps to install the correct functionality or yield entirely different products with altered physicochemical and biological profiles.

Attribute
3-(Methoxymethyl)benzaldehyde
Common substitute
Protecting group
MOM ether: acid-labile cleavage without affecting sensitive functionalities
3-Methoxybenzaldehyde: methyl ether resists mild acid; harsher demethylation may alter route outcome
Stability profile
MOM ether stable where free phenols oxidize or deprotonate
3-Hydroxybenzaldehyde: free phenol may degrade under oxidative or basic reaction conditions
Regiochemistry
Meta-substitution directs EAS to specific positions; distinct steric profile
2-/4-regioisomers: divergent directing effects yield different product distributions

Comparative Evidence for 3-(Methoxymethyl)benzaldehyde


Regioisomer Differentiation by Mass Spectrometry

Electron ionization (EI) mass spectrometry reveals distinct fragmentation pathways for 2-, 3-, and 4-methoxymethyl substituted benzaldehydes, enabling unambiguous structural confirmation and purity assessment [1]. This analytical differentiation is critical for laboratories requiring identity verification and for those working with regioisomeric mixtures where contamination with ortho- or para-isomers would confound synthetic or biological results [1].

Regioisomer MS pattern
Reported
Unique ion-neutral complex rearrangement pathway distinct from 2- and 4-substituted regioisomers under EI-MS
Supports regioisomer identity verification in QC
Qualitative differentiation; fragmentation pattern comparison across isomeric series
Analytical Chemistry Mass Spectrometry Structural Elucidation Quality Control

MOM Ether Protection: Yield Advantage Over Alternatives

The methoxymethyl (MOM) ether protecting group, which defines 3-(methoxymethyl)benzaldehyde, can be installed on phenolic substrates with yields ranging from 61% to 81% using a mild methoxymethyl chloride/methyl acetate procedure [1]. While 3-(methoxymethyl)benzaldehyde itself is a commercial entity, the efficiency of the MOM protection strategy relative to other phenol protection methods (e.g., benzyl, silyl, or methyl ethers) impacts downstream synthetic feasibility . MOM ethers offer a balance of stability and selective deprotection under mild acidic conditions that alternative protecting groups do not simultaneously provide [2].

MOM protection yield
Reported
61–81% yield for methoxymethyl ether formation on phenolic substrates; 57–75% range across tested phenols
Supports MOM protection workflow feasibility
Substrate-dependent; class-level inference from related phenolic systems
Organic Synthesis Protecting Group Strategy Phenol Alkylation Reaction Optimization

Xanthine Oxidase Inhibition Potential

Substituted benzaldehydes, including dihydroxy and trihydroxy variants, have been identified as small molecule xanthine oxidase inhibitors with therapeutic potential in gout and hyperuricemia [1]. While 3-(methoxymethyl)benzaldehyde itself has not been directly assayed in these systems, the patent literature establishes that benzaldehyde derivatives bearing specific substitution patterns exhibit enzyme inhibitory activity [1]. The methoxymethyl group at the 3-position offers a distinct electronic and steric profile compared to hydroxy or methoxy substituents, which influences enzyme binding and metabolic stability [2].

Enzyme inhibition context
Class-level
Benzaldehyde scaffold identified as xanthine oxidase inhibitor in patent literature; 3-(methoxymethyl) variant not directly assayed
Supports SAR exploration context for enzyme inhibition
No direct IC₅₀ data; analog-based inference only
Medicinal Chemistry Xanthine Oxidase Inhibition Hyperuricemia Anti-inflammatory Agents

Bitter Taste Modulation by Benzaldehyde Derivatives

Patent disclosures indicate that specific benzaldehyde derivatives, including those with methoxymethyl substitution patterns, interact with human bitter taste receptors to modify the perception of bitterness . This property has direct industrial applications in pharmaceutical formulation (masking bitter drug substances) and food science (reducing unpleasant flavor notes) . 3-(Methoxymethyl)benzaldehyde serves as a key intermediate for synthesizing taste-modulating compounds, where the meta-substitution pattern is structurally required for receptor interaction [1].

Taste receptor context
Data to verify
Meta-substitution pattern reported as structurally required for bitter taste receptor interaction in patent disclosures
Supports taste-modulating agent research synthesis
Patent disclosure; quantitative receptor binding data absent
Taste Receptor Biology Bitter Taste Masking Flavor Chemistry Pharmaceutical Excipients

Application Scenarios for 3-(Methoxymethyl)benzaldehyde


Regioisomerically Pure Standards for Analytical Methods

Laboratories developing HPLC, GC-MS, or EI-MS methods for the identification and quantification of methoxymethyl-substituted aromatic aldehydes require authentic 3-(methoxymethyl)benzaldehyde as a reference standard. As demonstrated by the regioisomer-specific fragmentation patterns [1], the 3-substituted isomer cannot be substituted by the 2- or 4-substituted analogs without compromising method accuracy. This compound is essential for forensic toxicology, environmental analysis, and pharmaceutical impurity profiling where positional isomers must be resolved and identified unambiguously.

Phenol Protection-Deprotection in Multi-Step Synthesis

The methoxymethyl ether moiety in 3-(methoxymethyl)benzaldehyde serves as a stable protecting group that withstands a range of reaction conditions where free phenols (as in 3-hydroxybenzaldehyde) would undergo oxidation or undesired side reactions [1]. The MOM group can be selectively removed under mild acidic conditions without affecting other sensitive functionalities [2]. This compound is therefore preferred over 3-hydroxybenzaldehyde or 3-methoxybenzaldehyde when synthetic sequences require temporary masking of the oxygen functionality followed by late-stage deprotection.

Xanthine Oxidase Inhibitor Lead Optimization

Patent literature identifies substituted benzaldehydes as a privileged scaffold for xanthine oxidase inhibition with therapeutic applications in gout and hyperuricemia [1]. 3-(Methoxymethyl)benzaldehyde offers a distinct substitution pattern for structure-activity relationship (SAR) exploration, providing medicinal chemists with a building block that introduces steric bulk and electronic modulation at the meta-position [2]. This compound enables the synthesis of analog libraries to optimize enzyme inhibitory potency while potentially improving metabolic stability relative to hydroxy-substituted counterparts.

Bitter Taste-Modulating Agent Synthesis

Benzaldehyde derivatives with specific substitution patterns have been disclosed as modulators of human bitter taste receptors, with applications in masking unpleasant drug tastes and improving food palatability [1]. 3-(Methoxymethyl)benzaldehyde provides the required meta-substitution geometry and functional handle for further elaboration into taste-modulating compounds [2]. Procurement of this building block supports research programs aimed at developing flavor-improving excipients for pediatric and geriatric drug formulations.

Application
Selection Property
Validation Focus
Regioisomer reference standard
Regiochemical identity
Regioisomer identity verification
Phenol protection-deprotection synthesis
MOM ether stability profile
Deprotection condition compatibility
Xanthine oxidase SAR studies
Meta-substitution pattern
Enzyme inhibition assay context
Taste-modulating agent synthesis
Meta-substitution geometry
Receptor interaction assay context

Technical Documentation Hub

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27 linked technical documents
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